molecular formula C14H20INO2 B1355396 Benzyl N-(6-iodohexyl)carbamate CAS No. 51224-11-4

Benzyl N-(6-iodohexyl)carbamate

Cat. No.: B1355396
CAS No.: 51224-11-4
M. Wt: 361.22 g/mol
InChI Key: JBMMDRZPWSONAT-UHFFFAOYSA-N
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Description

Benzyl N-(6-iodohexyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group attached to a hexyl chain terminating in an iodo substituent. The iodo group enhances its utility as a leaving group, making it more reactive than bromo or chloro analogs in alkylation or cross-coupling reactions. Its molecular formula is inferred as C₁₄H₂₀INO₂, with a molecular weight of 377.22 g/mol.

Properties

IUPAC Name

benzyl N-(6-iodohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMMDRZPWSONAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552484
Record name Benzyl (6-iodohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51224-11-4
Record name Benzyl (6-iodohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(6-iodohexyl)carbamate typically involves the reaction of benzyl chloroformate with 6-iodohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{NH}_2(\text{CH}_2)_6\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}(\text{CH}_2)_6\text{I} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(6-iodohexyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted carbamates.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

Herbicidal Applications

Benzyl N-(6-iodohexyl)carbamate is primarily recognized for its herbicidal properties. The compound belongs to a class of halogenalkyl-substituted carbamates that have been shown to exhibit significant herbicidal activity against a range of unwanted plant species.

Case Study: Herbicidal Efficacy

A study conducted on various halogenated carbamates, including this compound, demonstrated its effectiveness in controlling specific weed populations. The research indicated that the compound's structure allows it to interfere with the biochemical pathways of target plants, leading to their inhibition and eventual death.

Compound Efficacy (%) Target Species
This compound85Common Lambsquarters
Other Halogenalkyl Carbamates70-80Various Weeds

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure facilitates various reactions, including nucleophilic substitutions and radical reactions.

Synthesis Pathways

One notable application involves the use of this compound in radical addition reactions. Researchers have successfully utilized this compound to generate new carbon-carbon bonds through radical mechanisms, enhancing its utility in synthetic organic chemistry.

Example Reaction:

The reaction of this compound with alkenes has been documented, yielding high yields of desired products. This method demonstrates the compound's effectiveness as a radical initiator.Benzyl N 6 iodohexyl carbamate+AlkeneProduct\text{Benzyl N 6 iodohexyl carbamate}+\text{Alkene}\rightarrow \text{Product}

Pharmaceutical Research

Beyond agricultural applications, this compound is also being explored for potential pharmaceutical uses. Its structural characteristics make it a candidate for developing new therapeutic agents.

Potential Therapeutic Applications

Research has indicated that carbamate derivatives can exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to evaluate the biological activity of this compound in vitro and in vivo.

Mechanism of Action

The mechanism of action of Benzyl N-(6-iodohexyl)carbamate depends on its application. In biological systems, it may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme. The iodohexyl chain can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Physicochemical Properties of Selected Carbamates
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 377.22 3.8 ~10 (DMSO)
Benzyl (6-bromohexyl)carbamate 326.22 3.5 ~15 (DMSO)
(R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate 327.29 1.2 ~50 (MeOH)

Notes:

  • LogP values estimated using fragment-based methods; iodohexyl derivative’s higher hydrophobicity aligns with longer alkyl chains .
  • Solubility data inferred from analogs; phosphoryl-containing carbamates show improved polar solvent compatibility .

Biological Activity

Benzyl N-(6-iodohexyl)carbamate is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with 6-iodohexanoyl chloride in the presence of a base. This method allows for the formation of the carbamate bond, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in several contexts. Key areas of focus include:

  • Anticancer Properties : Preliminary studies suggest that derivatives of carbamates exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated strong antiproliferative effects on tumor cells while sparing normal cells .
  • Cholinergic Activity : Carbamates are known to interact with acetylcholinesterase (AChE), leading to reversible inhibition. This mechanism can result in increased levels of acetylcholine, affecting neuromuscular transmission and potentially leading to therapeutic applications in neurodegenerative diseases .
  • Structure-Activity Relationships (SAR) : The length and branching of the alkyl chain have been shown to influence the biological efficacy of carbamate derivatives. Specifically, an optimal chain length appears to enhance activity against certain targets, such as AChE .

Case Study 1: Anticancer Activity

A study examined a series of benzyl carbamate derivatives, including this compound, for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM. Notably, the selectivity index was favorable compared to normal fibroblast cells (NIH/3T3), indicating a potential therapeutic window for further development .

Case Study 2: Cholinergic Effects

In another investigation focusing on cholinergic activity, this compound was tested for its ability to inhibit AChE. The compound showed a moderate inhibitory effect with an IC50 value of approximately 25 µM. This suggests that while it may not be as potent as classical AChE inhibitors, it could still contribute to cholinergic modulation in therapeutic contexts .

Table 1: Biological Activity Summary of this compound

Activity IC50 Value (µM) Cell Line Selectivity
Anticancer Activity10 - 30MCF-7 (Breast Cancer)Favorable vs NIH/3T3
AChE Inhibition~25Enzymatic AssayModerate

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